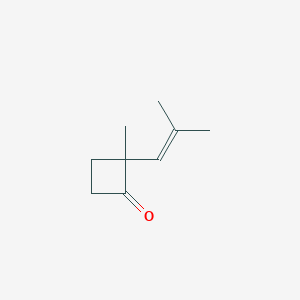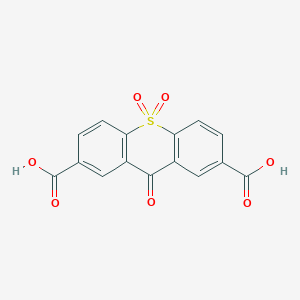
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thioxanthenes, which are characterized by their tricyclic structure containing sulfur and oxygen atoms. The presence of carboxylic acid groups at positions 2 and 7 adds to its reactivity and potential for forming derivatives.
准备方法
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the oxidation of thioxanthene derivatives using strong oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions followed by purification steps to isolate the desired compound .
化学反应分析
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form cyclic anhydrides or imides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and viral infections.
作用机制
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of cellular processes. For example, its derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects. The exact molecular targets and pathways depend on the specific derivative and its structure .
相似化合物的比较
Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid include:
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Known for its photoclick reactivity and applications in bioorthogonal chemistry.
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid: Another thioxanthene derivative with similar structural features.
9,10,10-Trioxo-7-propoxy-9,10-dihydro-10lambda~6~-thioxanthene: Studied for its monoamine oxidase inhibitory activity.
属性
CAS 编号 |
51762-55-1 |
|---|---|
分子式 |
C15H8O7S |
分子量 |
332.3 g/mol |
IUPAC 名称 |
9,10,10-trioxothioxanthene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C15H8O7S/c16-13-9-5-7(14(17)18)1-3-11(9)23(21,22)12-4-2-8(15(19)20)6-10(12)13/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
JBXXCFWIACSCEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
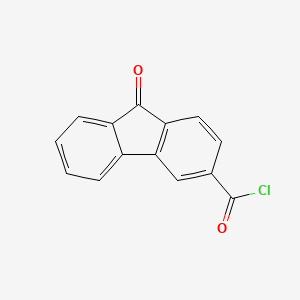
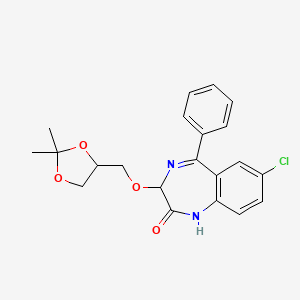
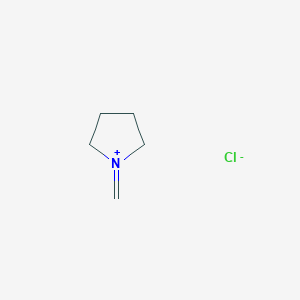
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
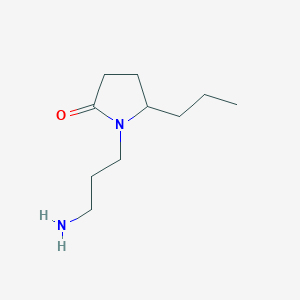
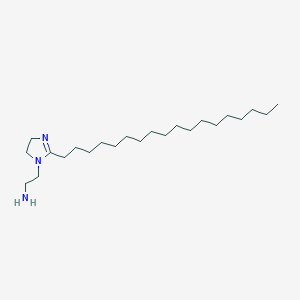

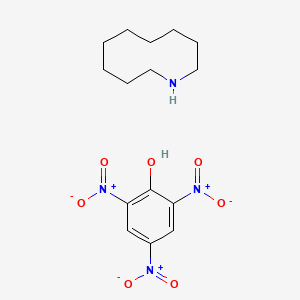
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
